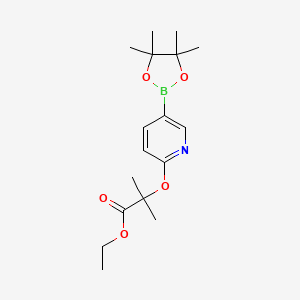![molecular formula C11H18N2O B13148186 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and contains a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine typically involves the reaction of 5-methylfurfural with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the piperazine ring.
Substitution: Various substituents can be introduced to the furan or piperazine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the piperazine ring can yield different piperazine derivatives .
Scientific Research Applications
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and piperazine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[(5-methylfuran-2-yl)methyl]pyrrole
- 3-Methyl-2-(2-methyl-2-butenyl)-furan
- 1-[(3-methylpyridin-2-yl)methyl]piperazine
Uniqueness
Compared to similar compounds, 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is unique due to its specific combination of a furan ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methyl-1-[(5-methylfuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2O/c1-9-7-13(6-5-12-9)8-11-4-3-10(2)14-11/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
UUPZZSNXYHXJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


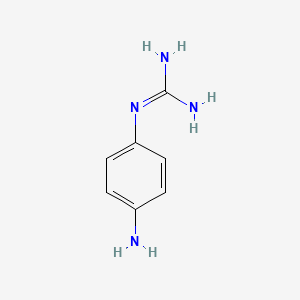


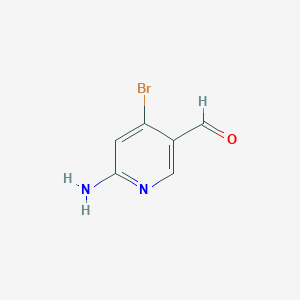

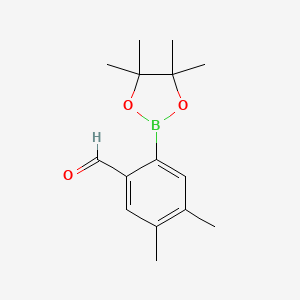
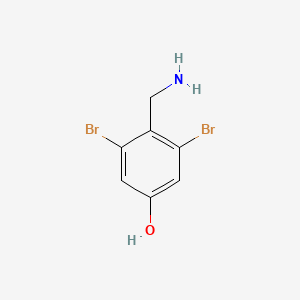
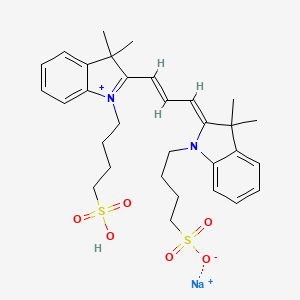
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)

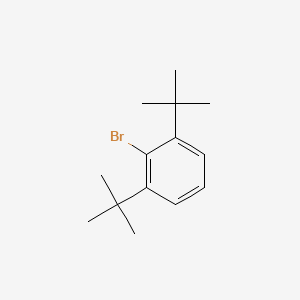

![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
